molecular formula C22H26N6O2S B2968251 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1226445-85-7

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2968251
CAS No.: 1226445-85-7
M. Wt: 438.55
InChI Key: PTPPLEBGZZLOKM-UHFFFAOYSA-N
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Description

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a thiazole core substituted with a 4,6-dimethylpyrimidin-2-yl amino group and linked via an ethanone bridge to a 4-(2-methoxyphenyl)piperazine moiety. This structure combines pharmacophoric elements common in bioactive molecules, including the thiazole ring (known for antimicrobial and antitumor activity), the pyrimidine group (a nucleic acid analog), and the arylpiperazine moiety (associated with receptor modulation, particularly in neurological targets) .

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-15-12-16(2)24-21(23-15)26-22-25-17(14-31-22)13-20(29)28-10-8-27(9-11-28)18-6-4-5-7-19(18)30-3/h4-7,12,14H,8-11,13H2,1-3H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPPLEBGZZLOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4OS\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{OS}

This structure includes a thiazole ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrimidine rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to induce apoptosis in cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) with IC50 values ranging from 4.37 μM to 8.03 μM . The specific compound has not been extensively tested in published literature; however, its structural components suggest potential activity against similar cancer types.

  • Inhibition of Key Enzymes : Thiazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.
  • Cell Cycle Arrest : Compounds with similar structures have demonstrated the ability to induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby preventing cancer cell division .
  • Apoptosis Induction : The presence of the piperazine moiety is associated with increased apoptosis in tumor cells through mitochondrial pathways .

Case Studies

A study focusing on thiazole derivatives showed promising results in terms of cytotoxicity against multiple cancer cell lines. For example:

  • Compound 5 : Exhibited an IC50 value of 5 μM against A-549 cells.
  • Compound 20b : Showed an IC50 value of 4.37 μM against HepG-2 cells .

These results suggest that modifications to the thiazole and pyrimidine components can enhance biological activity.

Comparative Analysis Table

CompoundStructureIC50 (μM)Target Cell Line
This compoundComplexTBDTBD
Compound 5Thiazole derivative5A-549
Compound 20bThiadiazole derivative4.37HepG-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and piperazine-linked pharmacophores. Below is a detailed comparison with key analogs from recent literature:

Core Heterocycle Modifications

  • Thiazole vs. Thiophene/Other Rings: The target compound’s thiazole ring distinguishes it from analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21), which features a thiophene ring. Thiophene derivatives are often explored for their electronic properties and metabolic stability, whereas thiazoles are more polar and may enhance hydrogen-bonding interactions .
  • Pyrimidine vs. Pyrazole Substitutions: The 4,6-dimethylpyrimidin-2-yl amino group contrasts with pyrazole-containing analogs such as 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5). Pyrimidines, being larger and more planar, may improve DNA/RNA binding compared to pyrazoles, which are smaller and often used in kinase inhibition .

Piperazine-Linked Substituent Variations

  • 2-Methoxyphenyl vs. In contrast, Compound 21’s 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing properties, which can improve metabolic resistance and lipophilicity .
  • Ethanone vs. Butanone Linkers: The ethanone bridge in the target compound offers a shorter linker compared to the butanone chain in Compound 3.

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycle Piperazine Substituent Linker Type Key Functional Groups
Target Compound Thiazole 2-Methoxyphenyl Ethanone 4,6-Dimethylpyrimidin-2-yl amino
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) Thiophene 4-Trifluoromethylphenyl Methanone Trifluoromethylphenyl
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole 4-Trifluoromethylphenyl Butanone 1H-Pyrazol-4-yl

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